4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile
Overview
Description
4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H17N3. It is characterized by the presence of a pyrrolidine ring attached to a piperidine ring, with a nitrile group at the 4-position of the piperidine ring.
Mechanism of Action
Target of Action
It has been synthesized as a derivative of selective androgen receptor modulators (sarms) . Therefore, it can be inferred that the androgen receptor could be a potential target.
Mode of Action
If we consider its potential role as a sarm, it would likely bind to the androgen receptor, modulating its activity .
Biochemical Pathways
As a potential sarm, it could influence pathways related to androgen receptor signaling .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to be used in drug design to obtain the best adme/tox results for drug candidates .
Result of Action
As a potential sarm, it could have effects on muscle growth and bone density, among other androgenic effects .
Biochemical Analysis
Cellular Effects
The effects of 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, leading to changes in gene expression and cellular metabolism . Additionally, it can impact cell proliferation and survival by altering the activity of key signaling molecules such as glycogen synthase kinase 3 beta (GSK3β) and mammalian target of rapamycin (mTOR).
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the pleckstrin homology domain of Akt, inhibiting its phosphorylation and subsequent activation . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cell proliferation, survival, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it has been shown to affect the activity of enzymes involved in the PI3K-Akt signaling pathway, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with key signaling molecules and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile typically involves the reaction of piperidine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution with pyrrolidine .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor studies and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a benzene ring instead of a piperidine ring.
Pyrrolidine derivatives: Various compounds with the pyrrolidine ring but different substituents.
Uniqueness: 4-(Pyrrolidin-1-yl)piperidine-4-carbonitrile is unique due to the combination of the pyrrolidine and piperidine rings, which provides a distinct three-dimensional structure and specific chemical properties. This uniqueness makes it valuable in the design of new molecules with potential biological activity .
Properties
IUPAC Name |
4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c11-9-10(3-5-12-6-4-10)13-7-1-2-8-13/h12H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNDAQMLHNFVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082553-76-1 | |
Record name | 4-(pyrrolidin-1-yl)piperidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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